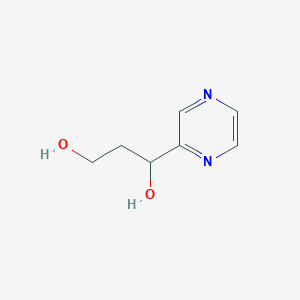
1-(Pyrazin-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)propane-1,3-diol is an organic compound characterized by the presence of a pyrazine ring attached to a propane-1,3-diol moiety
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)propane-1,3-diol typically involves the reaction of pyrazine derivatives with appropriate diol precursors. One common method involves the use of pyrazine-2-carboxaldehyde, which undergoes a condensation reaction with propane-1,3-diol under acidic or basic conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(Pyrazin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Major products formed from these reactions include various substituted pyrazines, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrazin-2-yl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)propane-1,3-diol can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)propane-1,3-diol: This compound has a pyridine ring instead of a pyrazine ring, which affects its chemical reactivity and biological activity.
2-(2-Pyridyl)propan-1,3-diol: Similar in structure but with different positional isomerism, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific pyrazine ring, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-pyrazin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H10N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-3,5,7,10-11H,1,4H2 |
InChI Key |
ZLNAMVYEUCDWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


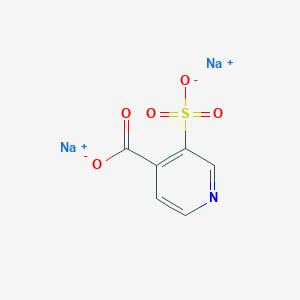
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
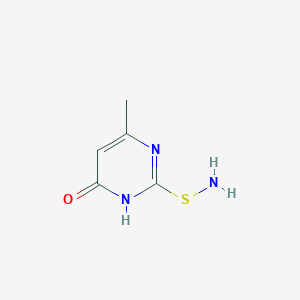
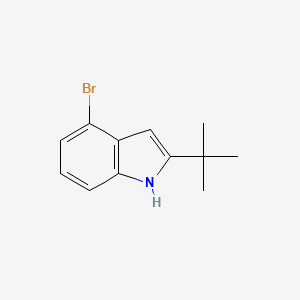
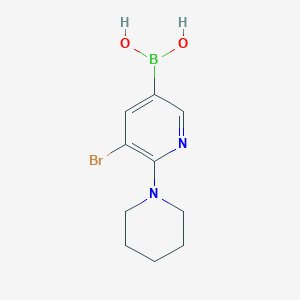
![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)

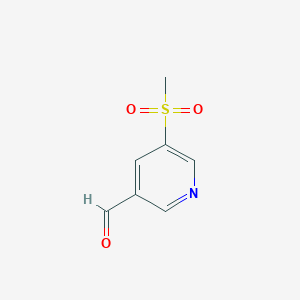
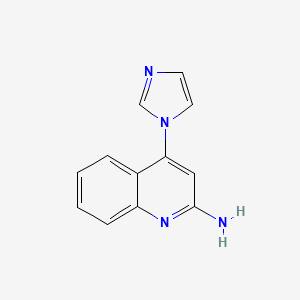
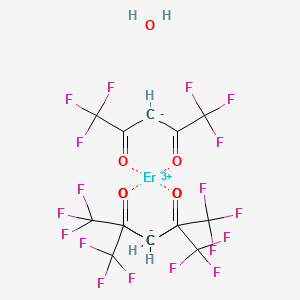
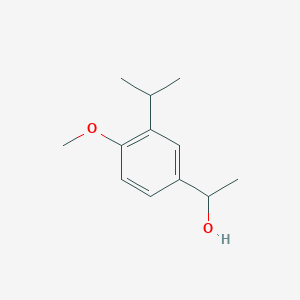
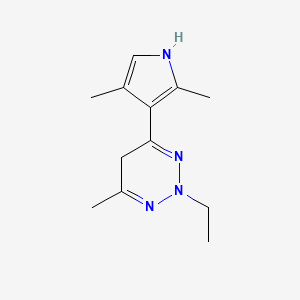
![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
